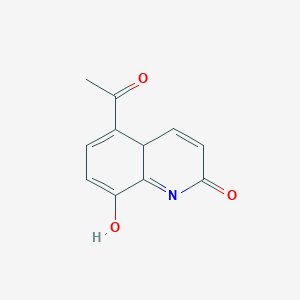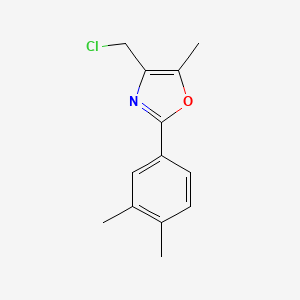
5-acetyl-8-hydroxy-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-8-hydroxy-4aH-quinolin-2-one is a derivative of quinolin-2-one, a scaffold present in various compounds with diverse biological activities. This compound is known for its potential pharmacological properties, including antiallergic activities . The presence of acetyl and hydroxy groups in the compound suggests that it may have unique chemical and physical properties, as well as potential reactivity that could be exploited in various chemical transformations.
Preparation Methods
The synthesis of 5-acetyl-8-hydroxy-4aH-quinolin-2-one can involve various strategies. One method involves reacting 8-hydroxy-1H-quinolin-2-one with an acylating agent and a Lewis acid to form 5-acetyl-8-hydroxy-1H-quinolin-2-one . Another approach includes the Claisen rearrangement catalyzed by aluminum chloride (AlCl3), followed by O-alkylation with various bromomethylphenyl derivatives . These methods highlight the versatility of the compound’s synthesis, allowing for the creation of various derivatives with potential biological activities.
Chemical Reactions Analysis
5-Acetyl-8-hydroxy-4aH-quinolin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acylating agents, Lewis acids, and halogenating agents . For instance, the compound can be halogenated to form 5-(α-haloacetyl)-8-substituted oxy-1H-quinolin-2-ones
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing other quinolin-2-one derivatives. In biology and medicine, the compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its neuroprotective properties, particularly in the modulation of the kynurenine pathway, which is involved in the metabolism of tryptophan into neuroactive compounds. The compound’s anticorrosive properties also make it valuable in protecting materials against corrosion, particularly in harsh environments.
Mechanism of Action
The mechanism of action of 5-acetyl-8-hydroxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, the compound has been shown to exhibit anticancer activity by binding to the active pocket of the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity and thereby preventing the growth of cancer cells . Additionally, its neuroprotective effects are believed to be mediated through the modulation of the kynurenine pathway, influencing the levels of neuroactive compounds such as quinolinic acid and kynurenic acid.
Comparison with Similar Compounds
5-Acetyl-8-hydroxy-4aH-quinolin-2-one can be compared with other quinolin-2-one derivatives, such as 8-hydroxyquinoline-2(1H)-one and its various substituted forms . These compounds share a similar quinoline scaffold but differ in their substituents, which can significantly impact their biological activities and chemical properties. For example, 8-hydroxyquinoline-2(1H)-one derivatives have been shown to possess antioxidant properties due to the presence of carbonyl, phenolic, and phenyl side chains
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-acetyl-8-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,8,14H,1H3 |
InChI Key |
RZSIGORZYSHTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=NC(=O)C=CC12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)

![Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)
![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)


![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)


![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
![Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-](/img/structure/B12334300.png)
